molecular formula C16H16BrNO B2396740 4-bromo-2-{(E)-[(3-isopropylphenyl)imino]methyl}phenol CAS No. 1232818-56-2

4-bromo-2-{(E)-[(3-isopropylphenyl)imino]methyl}phenol

Cat. No.: B2396740
CAS No.: 1232818-56-2
M. Wt: 318.214
InChI Key: MNIBHLMEBBYHLH-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2-{(E)-[(3-isopropylphenyl)imino]methyl}phenol is a chemical compound belonging to the class of phenols. It is characterized by the presence of a bromine atom at the 4th position and an imino group at the 2nd position of the phenol ring, with an isopropylphenyl group attached to the imino group. This compound is commonly used in medical, environmental, and industrial research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-{(E)-[(3-isopropylphenyl)imino]methyl}phenol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromophenol and 3-isopropylaniline as the primary starting materials.

    Formation of Imino Group: The 3-isopropylaniline undergoes a condensation reaction with formaldehyde to form an imine intermediate.

    Coupling Reaction: The imine intermediate is then coupled with 4-bromophenol under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Large-Scale Reactors: Use of large-scale reactors to handle bulk quantities of starting materials.

    Controlled Environment: Maintaining a controlled environment to ensure consistent reaction conditions.

    Purification: Employing purification techniques such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-{(E)-[(3-isopropylphenyl)imino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

4-bromo-2-{(E)-[(3-isopropylphenyl)imino]methyl}phenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-bromo-2-{(E)-[(3-isopropylphenyl)imino]methyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-{(E)-[(3-isopropylphenyl)imino]methyl}phenol: Characterized by the presence of a bromine atom and an imino group.

    This compound: Similar structure but with different substituents on the phenol ring.

    This compound: Contains different functional groups, leading to variations in chemical reactivity and biological activity.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-2-[(3-propan-2-ylphenyl)iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO/c1-11(2)12-4-3-5-15(9-12)18-10-13-8-14(17)6-7-16(13)19/h3-11,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIBHLMEBBYHLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)N=CC2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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